molecular formula C6H3ClN2OS B1347200 6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 23576-84-3

6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde

Cat. No.: B1347200
CAS No.: 23576-84-3
M. Wt: 186.62 g/mol
InChI Key: ZUBBEEJDPFMKHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a heterocyclic compound with the molecular formula C6H4ClN2OS. It is characterized by the presence of a chloro group at the 6th position, an imidazo[2,1-b][1,3]thiazole core, and an aldehyde group at the 5th position.

Mechanism of Action

Target of Action

It’s structurally similar to citco , an imidazothiazole derivative known to stimulate the human constitutive androstane receptor (CAR) . CAR is a key regulator of xenobiotic and endobiotic metabolism, playing a crucial role in the body’s response to foreign substances.

Mode of Action

If it acts similarly to CITCO, it may stimulate the nuclear translocation of CAR , thereby activating the transcription of genes involved in drug metabolism and transport.

Biochemical Pathways

If it acts like CITCO, it could influence the expression of various cytochrome P450 enzymes, which play a significant role in drug metabolism .

Result of Action

If it acts like CITCO, it could potentially alter the expression of various drug-metabolizing enzymes and transporters, influencing the body’s response to various substances .

Action Environment

Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of 6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde. For instance, its storage temperature is recommended to be 28°C , suggesting that it may be sensitive to heat.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with chloroacetaldehyde in the presence of a base, followed by oxidation to introduce the aldehyde group. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar routes as described above, but with optimizations for yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include carboxylic acids, primary alcohols, and substituted derivatives of the original compound, depending on the specific reaction and conditions employed .

Scientific Research Applications

6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde include:

Uniqueness

What sets this compound apart is its specific substitution pattern, which can influence its reactivity and the types of interactions it can participate in.

Properties

IUPAC Name

6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2OS/c7-5-4(3-10)9-1-2-11-6(9)8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBBEEJDPFMKHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=C(N21)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70317394
Record name 6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70317394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23576-84-3
Record name 6-Chloroimidazo[2,1-b]thiazole-5-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23576-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 315209
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023576843
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 23576-84-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315209
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70317394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.